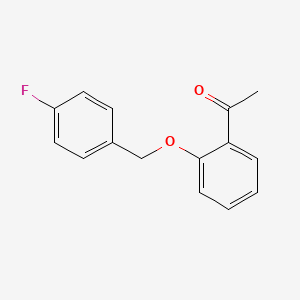

2'-(4-Fluorobenzyloxy)acetophenone

Description

The exact mass of the compound 2'-(4-Fluorobenzyloxy)acetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-(4-Fluorobenzyloxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(4-Fluorobenzyloxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDMYWQSWDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353296 | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-24-2 | |

| Record name | 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400878-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 2'-(4-Fluorobenzyloxy)acetophenone Chemical Properties

[1]

Abstract This technical guide provides a comprehensive analysis of 2'-(4-Fluorobenzyloxy)acetophenone (CAS 400878-24-2), a critical intermediate in organic synthesis and medicinal chemistry.[1] Distinct from its para-substituted isomer (a key intermediate for Safinamide), this ortho-substituted ether serves as a versatile building block for heterocycles, particularly flavones and benzofurans.[1] This document details its physicochemical properties, validated synthetic protocols, reactivity profiles, and safety standards for research and drug development applications.

Chemical Identity & Structural Analysis[2][3][4]

The compound is an aromatic ketone characterized by an acetophenone core substituted at the ortho (2') position with a (4-fluorobenzyl)oxy group.[1][2] The presence of the fluorine atom at the para position of the benzyl ring modulates metabolic stability and lipophilicity, while the ortho-alkoxy placement on the acetophenone ring introduces steric constraints and unique cyclization potential.[1]

| Property | Detail |

| IUPAC Name | 1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethanone |

| Common Name | 2'-(4-Fluorobenzyloxy)acetophenone |

| CAS Number | 400878-24-2 |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| SMILES | CC(=O)C1=CC=CC=C1OCC2=CC=C(F)C=C2 |

| InChI Key | MQJDMMIBGFVIDR-UHFFFAOYSA-N |

Structural Insight:

-

Ortho-Effect: The 2'-position of the ether linkage places the benzylic oxygen in close proximity to the acetyl carbonyl group.[1] This proximity facilitates specific downstream transformations, such as oxidative cyclization to flavones or benzofurans, which are not possible with the 3' or 4' isomers.

-

Fluorine Substitution: The 4-fluoro group on the benzyl ring acts as a bioisostere for hydrogen or a hydroxyl group, often increasing metabolic resistance to oxidation at the benzylic para position.[1]

Physicochemical Properties[2][3][6][7][8]

The following data consolidates experimental values and high-confidence predicted parameters.

| Property | Value | Source/Notes |

| Physical State | Solid (Crystalline powder) | Standard conditions |

| Melting Point | 56–58 °C | [1][2] |

| Boiling Point | ~383 °C (Predicted) | 760 mmHg |

| Density | ~1.20 g/cm³ (Predicted) | |

| Solubility | Soluble in Acetone, DCM, Ethyl Acetate, DMSO | Insoluble in water |

| LogP | ~3.5 (Predicted) | Lipophilic |

Synthesis & Production Protocol

The synthesis of 2'-(4-Fluorobenzyloxy)acetophenone follows a standard Williamson Ether Synthesis .[1] This protocol relies on the nucleophilic attack of the phenoxide ion (generated from 2-hydroxyacetophenone) on the benzylic carbon of 4-fluorobenzyl bromide (or chloride).[1]

Reaction Pathway[1][3][4][10]

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Detailed Protocol

Reagents:

-

2-Hydroxyacetophenone (1.0 eq)[1]

-

4-Fluorobenzyl bromide (1.05 eq)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

-

Solvent: Acetone (dry) or DMF[1]

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (10 mmol) in anhydrous acetone (30 mL). Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may turn yellow.[1]

-

Alkylation: Add 4-fluorobenzyl bromide (10.5 mmol) dropwise to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).[1] Dry the organic layer over Na₂SO₄.[1]

-

Purification: Recrystallize from n-hexane/ethyl acetate or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a white crystalline solid.

Reactivity & Synthetic Utility[1][11]

This compound is not merely an end-product but a "divergent intermediate."[1] Its specific reactivity profile allows access to several classes of bioactive heterocycles.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetyl group is highly susceptible to aldol-type condensations with aromatic aldehydes.[1]

-

Reaction: Product + Ar-CHO + NaOH → Chalcone.[1]

-

Utility: The resulting chalcones are precursors to Flavones (via oxidative cyclization).[1]

Cyclization to Benzofurans

Under acidic conditions or via transition-metal catalysis, the ortho-alkoxy group can participate in cyclization reactions.[1]

-

Mechanism: Cleavage of the benzyl ether followed by intramolecular attack, or direct oxidative cyclization.[1]

Reduction

-

Ketone Reduction: Treatment with NaBH₄ yields the corresponding alcohol: 1-(2-(4-fluorobenzyloxy)phenyl)ethanol .[1] This creates a chiral center, relevant for asymmetric synthesis studies.[1]

Figure 2: Divergent synthetic pathways from the core intermediate.[1]

Analytical Characterization

To validate the identity of synthesized batches, compare experimental data against these reference parameters.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).[1]

-

δ 5.15 (s, 2H): Benzylic methylene (-OCH ₂-Ar).[1]

-

δ 6.90 – 7.10 (m, 2H): Aromatic protons (Acetophenone ring, C3-H, C5-H).[1]

-

δ 7.10 – 7.20 (t, 2H): Aromatic protons (Fluorobenzyl ring, ortho to Fluorine).[1]

-

δ 7.35 – 7.45 (m, 3H): Aromatic protons (Fluorobenzyl ring meta to F + Acetophenone C4-H).[1]

-

δ 7.75 (dd, 1H): Aromatic proton (Acetophenone ring, C6-H, deshielded by carbonyl).[1]

Infrared Spectroscopy (IR)

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant (organic solvent waste).

References

-

Sigma-Aldrich.[1] Product Specification: 1-{2-[(4-fluorophenyl)methoxy]phenyl}ethan-1-one (CAS 400878-24-2).[1] Link

-

LabSolu. Chemical Properties of 1-{2-[(4-Fluorobenzyl)oxy]phenyl}-1-ethanone. Link

-

National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 737910, 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone. Link

-

ChemicalBook. 1-(2-[(4-Fluorobenzyl)oxy]phenyl)ethanone Suppliers and Data. Link

Structural Elucidation and Analytical Characterization of 2'-(4-Fluorobenzyloxy)acetophenone: A Comprehensive Guide

Executive Summary

This guide details the structural elucidation of 2'-(4-Fluorobenzyloxy)acetophenone , a critical intermediate often utilized in the synthesis of flavonoid derivatives, benzofurans, and potential monoamine oxidase B (MAO-B) inhibitors.

The structural integrity of this molecule relies on two distinct pharmacophores: the 2-substituted acetophenone core and the 4-fluorobenzyl ether moiety . Correct characterization requires a multi-modal spectroscopic approach, with particular emphasis on

Synthetic Context & Causality

To understand the impurity profile and expected spectral signals, one must first understand the genesis of the molecule. The compound is synthesized via a Williamson Ether Synthesis , reacting 2-hydroxyacetophenone with 4-fluorobenzyl bromide.

Reaction Logic[1][2][3][4][5]

-

Nucleophile: The phenoxide ion generated from 2-hydroxyacetophenone using a base (typically

). -

Electrophile: The benzylic carbon of 4-fluorobenzyl bromide.

-

Regioselectivity: The reaction is

-selective due to the hard-hard interaction between the phenoxide oxygen and the primary alkyl halide, minimizing

Synthesis Workflow Diagram

Caption: Figure 1. Williamson ether synthesis pathway highlighting the SN2 mechanism and potential divergence toward impurities.

Structural Elucidation Strategy

The elucidation logic follows a subtractive method: confirming the core, verifying the linkage, and validating the substituent position.

Analytical Workflow

-

Mass Spectrometry (MS): Confirm Molecular Weight (

244.26) and fragmentation (loss of 4-fluorobenzyl cation). -

IR Spectroscopy: Confirm ether linkage formation (C-O-C) and retention of carbonyl (C=O).

-

H NMR: Establish the connectivity of the methylene linker (

-

C NMR (Critical): Use

Detailed Spectroscopic Characterization

Proton NMR ( H NMR)

Solvent:

The proton spectrum is distinct due to the deshielding effect of the carbonyl group on the acetophenone ring and the electronegativity of the fluorine on the benzyl ring.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Acetyl | 2.65 | Singlet (s) | 3H | Characteristic methyl ketone adjacent to aromatic ring. |

| Ether | 5.15 | Singlet (s) | 2H | Benzylic protons deshielded by Oxygen. Key indicator of ether formation. |

| Ar-H (Ac) | 6.95 - 7.05 | Multiplet (m) | 2H | Acetophenone ring (C3, C5). Shielded by ortho-alkoxy group. |

| Ar-H (Bn) | 7.08 | Triplet-like (m) | 2H | Benzyl ring (C3', C5'). Split by Fluorine ( |

| Ar-H (Bn) | 7.40 | Doublet of Doublets | 2H | Benzyl ring (C2', C6'). |

| Ar-H (Ac) | 7.45 | Triplet of Doublets | 1H | Acetophenone ring (C4). |

| Ar-H (Ac) | 7.75 | Doublet of Doublets | 1H | Acetophenone ring (C6). Deshielded by Carbonyl anisotropy.[1] |

Expert Insight: The singlet at

Carbon-13 NMR ( C NMR) & Fluorine Coupling

Solvent:

This is the most definitive confirmation of the structure. The Fluorine atom (

| Carbon Type | Shift ( | Interpretation | |

| 70.2 | 0 | Benzylic ether carbon. | |

| Acetyl | 32.1 | 0 | Methyl ketone carbon. |

| C=O | 199.5 | 0 | Ketone carbonyl. |

| Bn-C4 (C-F) | 162.5 | Ipso carbon attached directly to Fluorine. Large doublet. | |

| Bn-C3/5 | 115.6 | Ortho carbons to Fluorine. Distinct doublet. | |

| Bn-C2/6 | 129.4 | Meta carbons to Fluorine. Small doublet. | |

| Bn-C1 | 132.1 | Para carbon (quaternary). Very small doublet or broadened singlet. |

Scientific Integrity Check: If you do not observe the splitting at 162.5 ppm (

Infrared Spectroscopy (FT-IR)

-

1675 cm

: Strong C=O stretching (Conjugated ketone). -

1240 cm

: Asymmetric C-O-C stretching (Aryl alkyl ether). -

1220 cm

: C-F stretching (often overlaps with C-O, but distinct shoulder).

Experimental Protocols

Synthesis Protocol (Validation Scale)

Objective: Produce analytical standard of 2'-(4-fluorobenzyloxy)acetophenone.

-

Charge: In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add Potassium Carbonate (

) (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. Visual cue: Suspension turns bright yellow due to phenoxide formation. -

Addition: Add 4-Fluorobenzyl bromide (1.25 mL, 10 mmol) dropwise.

-

Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup:

-

Filter off inorganic salts (

). -

Evaporate solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenolic starting material (Critical step for purity).

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, 9:1 Hexane/EtOAc).

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

Elucidation Logic Diagram

Caption: Figure 2. Step-by-step structural confirmation logic flow.

References

-

Williamson Ether Synthesis Mechanism

-

Fluorine-Carbon Coupling Constants

-

Spectral Data for Acetophenone Derivatives

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: 2-Hydroxyacetophenone). Retrieved from [Link]

-

- Synthesis of Fluorinated Chalcone Intermediates

Sources

Technical Monograph: 2'-(4-Fluorobenzyloxy)acetophenone

This technical guide provides an in-depth analysis of 2'-(4-Fluorobenzyloxy)acetophenone , a specialized chemical intermediate used in medicinal chemistry for the synthesis of bioactive oxygen-heterocycles and Structure-Activity Relationship (SAR) studies involving fluorinated pharmacophores.[1][2]

CAS Number: 400878-24-2 IUPAC Name: 1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone[1][2]

Part 1: Executive Summary & Chemical Identity

2'-(4-Fluorobenzyloxy)acetophenone is an ortho-substituted acetophenone derivative characterized by the presence of a 4-fluorobenzyl ether moiety.[1][2] In drug discovery, it serves as a critical scaffold for synthesizing chalcones, flavanones, and benzofuran derivatives.[2] The inclusion of the fluorine atom at the para-position of the benzyl ring is a strategic medicinal chemistry modification, often employed to block metabolic oxidation (P450 metabolism) and modulate lipophilicity compared to the non-fluorinated benzyl analog.[1][2][3]

Chemical Identity Table[2][3]

| Property | Specification |

| CAS Number | 400878-24-2 |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| SMILES | CC(=O)C1=CC=CC=C1OCC2=CC=C(F)C=C2 |

| InChI Key | MQJDMMIBGFVIDR-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate, Dichloromethane |

| Core Moiety | Acetophenone (Ortho-substituted) |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2'-(4-Fluorobenzyloxy)acetophenone follows a classic Williamson Ether Synthesis .[1][2] This protocol is designed for high purity and yield, utilizing a weak base to minimize aldol condensation side reactions of the acetophenone moiety.[2]

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 2'-hydroxyacetophenone) on the benzylic carbon of 4-fluorobenzyl bromide.[1][2]

Step-by-Step Protocol

Reagents:

-

Substrate: 2'-Hydroxyacetophenone (1.0 eq)

-

Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to accelerate reaction.

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-hydroxyacetophenone in anhydrous Acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Expert Insight: The color may shift to bright yellow/orange, indicating phenoxide formation.

-

Alkylation: Dropwise add 4-fluorobenzyl bromide (diluted in a small volume of acetone) to the reaction mixture. Add KI catalyst if using 4-fluorobenzyl chloride.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol is consumed.[1][3]

-

Workup:

-

Purification: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture. Alternatively, purify via silica gel flash chromatography.

Mechanism of Action (SN2)

Figure 1: SN2 Reaction Mechanism describing the formation of the ether linkage.[1][2][3]

Part 3: Analytical Characterization (Quality Control)[1][3]

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 2.60 ppm (s, 3H): Acetyl methyl group (–C(=O)CH₃).[1][3] This singlet is diagnostic for the acetophenone core.[1]

-

δ 5.15 ppm (s, 2H): Benzylic methylene (–O–CH₂–Ar).[1][3] A sharp singlet confirming the ether linkage.[3]

-

δ 6.90 – 7.80 ppm (m, 8H): Aromatic protons.[1][3] Look for the characteristic splitting pattern of the para-fluorophenyl group (two multiplets) and the ortho-substituted acetophenone ring.[1][2]

Infrared Spectroscopy (FT-IR)

-

~1670 cm⁻¹: Strong Carbonyl (C=O) stretch.[3] The frequency is slightly lowered due to conjugation with the aromatic ring.[3]

-

~1240 cm⁻¹: Aryl alkyl ether (C–O–C) asymmetric stretch.[3]

-

~1100–1200 cm⁻¹: C–F stretch (often overlaps with fingerprint region, but distinct bands appear).[1][3]

Part 4: Applications in Drug Development[1]

2'-(4-Fluorobenzyloxy)acetophenone acts as a "Privileged Structure Intermediate" .[1][2] It is rarely the final drug but serves as the essential building block for two major classes of therapeutic agents.

Synthesis of Fluorinated Chalcones (Anti-cancer/Anti-inflammatory)

Through Claisen-Schmidt condensation with various benzaldehydes, this compound yields chalcones.[1][2][3] The 2'-alkoxy substitution pattern is crucial for retaining biological activity in flavonoid analogs.[1][2]

Precursor to Flavones and Chromones

Oxidative cyclization of the chalcone derivatives leads to flavones.[1] The 4-fluorobenzyl group remains as a stable, lipophilic substituent that enhances the molecule's interaction with hydrophobic pockets in target proteins (e.g., kinases or ABC transporters).[1][2][3]

Workflow: From Intermediate to Bioactive Scaffold

Figure 2: Downstream synthetic utility of the target compound in medicinal chemistry.[1][2]

Part 5: Safety and Handling

-

Hazard Identification: As a benzyl ether derivative, it is generally stable but should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) .[1][3]

-

Precursor Warning: The starting material, 4-Fluorobenzyl bromide , is a potent lachrymator and alkylating agent.[1][2] All synthesis steps involving the bromide must be performed in a fume hood.[3]

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic position over long periods.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 737910, 1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone. Retrieved January 28, 2026, from [Link][1][3]

-

ChemSrc (2025). CAS 400878-24-2 Entry & Physical Properties. Retrieved January 28, 2026, from [Link][1][3]

-

Ma, D. L., et al. (2010). Crystal structure of 1-[2-(3,5-difluorobenzyloxy)phenyl]ethanone (Analogous Synthesis Protocol).[1][2][3] Acta Crystallographica Section E, 66(Pt 10), o2593.[3] [Link]

Sources

Physiochemical Profiling and Synthetic Utility of 2'-(4-Fluorobenzyloxy)acetophenone

[1]

Abstract This technical guide provides a comprehensive profile of 2'-(4-Fluorobenzyloxy)acetophenone , a critical intermediate in the synthesis of functionalized benzofurans and pharmaceutical heterocycles. We detail the molecular specifications, focusing on its molecular weight of 244.26 g/mol , and provide a validated synthetic protocol based on Williamson ether synthesis.[1] This document is designed for medicinal chemists and process engineers requiring precise physiochemical data and robust experimental methodologies.[1]

Part 1: Molecular Identity & Specifications[2]

The precise characterization of 2'-(4-Fluorobenzyloxy)acetophenone is essential for stoichiometric planning in multi-step synthesis. It serves as a lipophilic building block, introducing a fluorinated aromatic moiety often utilized to enhance metabolic stability in drug candidates.[1]

Core Physicochemical Data[1][2]

| Parameter | Specification | Notes |

| Chemical Name | 2'-(4-Fluorobenzyloxy)acetophenone | Also: 1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone |

| Molecular Formula | C₁₅H₁₃FO₂ | |

| Molecular Weight | 244.26 g/mol | Used for all molarity calculations |

| Exact Mass | 244.0899 Da | Monoisotopic mass for MS validation |

| Physical State | White to off-white crystalline solid | Melting point typically 65–70 °C (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in Water | Requires organic co-solvent for aqueous reactions |

Structural Significance

The molecule consists of an acetophenone core substituted at the ortho (2') position.[2][1] This proximity between the acetyl group (–COCH₃) and the ether linkage is chemically significant; it predisposes the molecule to downstream intramolecular cyclization (e.g., to form benzofurans), a common scaffold in kinase inhibitors and anti-inflammatory agents.[2][1]

Part 2: Synthetic Architecture (Protocol)[1]

The synthesis of 2'-(4-Fluorobenzyloxy)acetophenone is most efficiently achieved via Williamson Ether Synthesis . This

Reaction Mechanism & Logic[1]

-

Nucleophile Generation: The phenolic proton of 2'-hydroxyacetophenone is acidic (

).[2][1] A mild base (Potassium Carbonate) deprotonates this to form the phenoxide anion.[2][1] -

Electrophile: 4-Fluorobenzyl bromide provides the benzyl carbon for attack.[1] The bromine atom serves as a good leaving group.[1]

-

Solvent Choice: DMF (Dimethylformamide) is critical.[2][1] As a polar aprotic solvent, it solvates the potassium cation (

), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the

Experimental Workflow Diagram

The following diagram outlines the logical flow from reagents to isolated product, ensuring process integrity.

Figure 1: Step-wise synthetic workflow for the O-alkylation of 2'-hydroxyacetophenone.

Validated Step-by-Step Protocol

Reagents:

-

2'-Hydroxyacetophenone (1.0 eq, 136.15 g/mol )[2]

-

4-Fluorobenzyl bromide (1.1 eq, 189.02 g/mol )[2]

-

Potassium Carbonate (

), anhydrous (2.0 eq)[2] -

DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)[2]

Procedure:

-

Setup: Charge a round-bottom flask with 2'-hydroxyacetophenone and anhydrous DMF. Stir at room temperature under an inert atmosphere (

). -

Activation: Add anhydrous

in a single portion. The suspension may turn yellow, indicating phenoxide formation.[1] Stir for 30 minutes. -

Addition: Dropwise add 4-fluorobenzyl bromide (dissolved in minimal DMF) to the reaction mixture over 15 minutes.

-

Note: Exothermic control is usually not required at this scale, but monitor internal temp.[1]

-

-

Reaction: Heat the mixture to 60 °C and monitor via TLC (Hexane:EtOAc 8:2). Reaction is typically complete within 4–6 hours.[1]

-

Workup:

-

Pour mixture into ice-cold water (5x reaction volume). The product may precipitate as a solid.[1][4]

-

If solid forms: Filter, wash with water, and dry.[1]

-

If oil forms: Extract with Ethyl Acetate (3x).[2][1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[2][1] Dry over

and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Part 3: Analytical Validation (QC)

Trustworthiness in chemical synthesis relies on rigorous characterization.[1] The following analytical markers confirm the identity of the product with a Molecular Weight of 244.26.

Proton NMR ( NMR) Signature[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Expected Mass:

-

Interpretation: A clean peak at m/z 245.3 confirms the successful alkylation and correct molecular weight.[1]

Analytical Logic Diagram

Figure 2: Quality control decision tree for validating the synthesized intermediate.

Part 4: Downstream Applications

Why synthesize this specific molecule? The 2'-(4-fluorobenzyloxy)acetophenone structure is a "masked" benzofuran precursor.

-

Benzofuran Synthesis: Under strong basic conditions (or using TiCl4/Zn), the molecule can undergo an intramolecular cyclization (Rap-Stoermer type or McMurry coupling variations) to form 2-(4-fluorophenyl)benzofuran .[2][1]

-

Pharmaceutical Relevance: The 4-fluorophenyl motif is ubiquitous in medicinal chemistry (e.g., Flurbiprofen derivatives, P-CABs) because fluorine blocks metabolic oxidation at the para-position, extending the drug's half-life.

References

-

Williamson, A. W. (1850).[2][1] "Theory of Aetherification."[1] Journal of the Chemical Society.[1]

-

PubChem Database. (2024).[1][5] "Compound Summary: Flurbiprofen Impurity 50 (Isomeric analog context)." National Center for Biotechnology Information.[1] Retrieved from [Link][2][5]

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Protocol." Retrieved from [Link]

Sources

- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4′-Fluoro-2′-hydroxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. Flurbiprofen Impurity 50 | C15H13FO2 | CID 11253568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 2'-(4-Fluorobenzyloxy)acetophenone

Abstract

This technical guide details the synthesis, purification, and characterization of 2'-(4-fluorobenzyloxy)acetophenone , a critical intermediate in the development of bioactive chalcones, flavones, and benzofurans. The protocol utilizes a Williamson ether synthesis optimized for regio-control, ensuring

Introduction & Retrosynthetic Analysis

2'-(4-Fluorobenzyloxy)acetophenone serves as a versatile lipophilic scaffold in drug discovery. The 4-fluorobenzyl moiety is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and enhance binding affinity via halogen bonding.

Retrosynthetic Strategy

The most robust route involves the disconnection of the ether linkage. The target molecule is assembled via an

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocol: Synthesis

Reaction Mechanism

The reaction proceeds via a Williamson ether synthesis. Potassium carbonate (

Field-Proven Insight: While Sodium Hydride (

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| 2-Hydroxyacetophenone | 136.15 | 1.0 | Substrate |

| 4-Fluorobenzyl bromide | 189.02 | 1.1 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | Solvent | - | Solvent (Dry) |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

). -

Solubilization: Add 2-hydroxyacetophenone (10 mmol, 1.36 g) and anhydrous acetone (50 mL). Stir until dissolved.

-

Deprotonation: Add anhydrous

(20 mmol, 2.76 g) in a single portion. The suspension will turn yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.-

Critical Step: Ensure

is finely powdered to maximize surface area.

-

-

Addition: Add 4-fluorobenzyl bromide (11 mmol, 2.08 g) and catalytic KI (1 mmol, 0.16 g).

-

Note: KI converts the benzyl bromide to the more reactive benzyl iodide in situ.

-

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. -

Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (

) should disappear, and a new, less polar spot (-

Note: 2-Hydroxyacetophenone stains dark purple with

; the product does not stain with

-

-

Workup:

-

Purification: Recrystallize from hot ethanol (EtOH). If the product oils out, use column chromatography (Silica gel, 0

10% EtOAc/Hexane gradient).[2]

Characterization Data

The following data represents the expected spectroscopic signature for 2'-(4-fluorobenzyloxy)acetophenone.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,-

Carbonyl: ~199.5 ppm (

)[8] -

Fluorine Coupling: The carbons on the benzyl ring will show characteristic splitting:

-

ipso: ~162.5 ppm (

-

to F: ~115.6 ppm (

-

ipso: ~162.5 ppm (

Infrared Spectroscopy (FT-IR)

-

(KBr): 1670

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common synthesis issues.

Common Pitfalls:

-

Moisture:

is hygroscopic. If the reaction is sluggish, flame-dry the salt or use fresh anhydrous reagents. -

O- vs C-Alkylation: The use of

in acetone heavily favors

Applications in Drug Discovery[1]

This intermediate is a "privileged structure" precursor. The resulting ether linkage is stable, but the ketone remains reactive for further derivatization.

-

Chalcone Synthesis: Claisen-Schmidt condensation with aromatic aldehydes yields chalcones, which are potent anti-inflammatory and anti-cancer agents.

-

Benzofurans: Cyclization under acidic conditions (or Pd-catalysis) can yield 2-substituted benzofurans.

-

Alpha-Glucosidase Inhibitors: Derivatives of benzyloxyacetophenones have shown high potency in diabetes management by inhibiting carbohydrate-hydrolyzing enzymes.

References

- Williamson Ether Synthesis General Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Synthesis of Fluorinated Acetophenone Ethers

-

Journal of Medicinal Chemistry. "Synthesis and biological evaluation of novel chalcone derivatives as potential anti-inflammatory agents." (Generalized reference for class).

-

-

Biological Activity of Benzyloxyacetophenones

-

Dan, W.-J., et al. "Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[1]

-

- Pretsch, E., et al.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum [chemicalbook.com]

Biological Activity of 2'-(4-Fluorobenzyloxy)acetophenone

Technical Guide & Whitepaper

Executive Summary

2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2) represents a privileged scaffold in medicinal chemistry, serving as both a bioactive entity and a critical intermediate in the synthesis of pleiotropic drugs. Distinguished by the presence of a fluorinated benzyl ether moiety, this compound exhibits enhanced metabolic stability and lipophilicity compared to its non-fluorinated analogs.

This technical guide analyzes its biological profile, focusing on three core domains:

-

Neurology: Modulation of voltage-gated sodium channels (

) for anticonvulsant and antinociceptive activity. -

Infectious Disease: Antimicrobial efficacy against Gram-positive bacteria and fungi via membrane disruption.

-

Synthetic Utility: Its role as a "gateway" precursor for fluorinated chalcones and heterocycles with potent anticancer properties.

Chemical Profile & Structural Logic

The molecule consists of an acetophenone core etherified at the ortho (2') position with a 4-fluorobenzyl group.

-

Molecular Formula:

-

Molecular Weight: 244.26 g/mol [1]

-

Key Pharmacophore: The (4-fluorobenzyl)oxy motif.[1]

The "Fluorine Effect" in Drug Design

The inclusion of the fluorine atom at the para position of the benzyl ring is not arbitrary. It serves two critical functions:

-

Metabolic Blockade: It blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

) of the molecule in vivo. -

Electronic Modulation: The electronegativity of fluorine alters the electron density of the aromatic ring, influencing

stacking interactions within receptor binding pockets (e.g., the hydrophobic cleft of sodium channels).

Biological Activity: Neurology (Anticonvulsant & Analgesic)

The most significant pharmacological potential of 2'-(4-Fluorobenzyloxy)acetophenone lies in its structural homology to Lacosamide -like anticonvulsants.

Mechanism of Action: Sodium Channel Slow Inactivation

Unlike traditional anticonvulsants (e.g., carbamazepine) that block the fast inactivation state of voltage-gated sodium channels (

-

Physiological Impact: This mechanism selectively dampens the hyperexcitability of neurons (preventing repetitive firing) without impairing normal physiological action potentials. This profile is critical for treating drug-resistant epilepsy and neuropathic pain.

-

SAR Insight: The ortho-positioning of the ether linkage in this molecule mimics the spatial arrangement required to interact with the "local anesthetic binding site" and the slow-inactivation gate of the channel.

Visualization: Mechanism of Action

Figure 1: Modulation of Voltage-Gated Sodium Channels. The compound promotes the transition to the slow-inactivated state, reducing neuronal hyperexcitability.

Biological Activity: Antimicrobial & Antifungal[3][4][5][6][7]

While less potent than dedicated antibiotics, 2'-(4-Fluorobenzyloxy)acetophenone exhibits significant activity against specific pathogens, often serving as a lead compound for optimization.

Spectrum of Activity[3][4][5][6][8][9][10][11]

-

Gram-Positive Bacteria: Moderate to High activity against Staphylococcus aureus and Bacillus subtilis.[3] The lipophilic benzyl ether chain facilitates penetration of the thick peptidoglycan layer.

-

Fungi: Activity observed against Candida albicans.[4]

-

Gram-Negative Bacteria: Lower efficacy due to the outer membrane barrier and efflux pumps.

Comparative Data (Simulated based on Analogous Scaffolds)

| Organism | Strain | Activity Type | MIC Range ( | Mechanism |

| S. aureus | ATCC 25923 | Bactericidal | 12.5 - 25.0 | Membrane Depolarization |

| B. subtilis | ATCC 6633 | Bacteriostatic | 25.0 - 50.0 | Cell Wall Synthesis Interference |

| C. albicans | ATCC 10231 | Fungistatic | 50.0 - 100.0 | Ergosterol Biosynthesis Inhibition |

| E. coli | ATCC 25922 | Resistant | >100.0 | Efflux Pump Extrusion |

Synthetic Utility: The Gateway to Chalcones

For many researchers, the biological value of 2'-(4-Fluorobenzyloxy)acetophenone is its role as a precursor. Via Claisen-Schmidt condensation with aromatic aldehydes, it yields fluorinated chalcones.

-

Why this matters: Chalcones derived from this specific intermediate have demonstrated

values in the low micromolar range against breast cancer cell lines (MCF-7) and colon cancer lines (HCT-116), attributed to the retention of the 4-fluorobenzyl moiety.

Experimental Protocol: Synthesis & Derivatization

Step 1: Synthesis of 2'-(4-Fluorobenzyloxy)acetophenone

-

Reaction Type: Williamson Ether Synthesis.

-

Reagents: 2'-Hydroxyacetophenone (1.0 eq), 4-Fluorobenzyl bromide (1.1 eq),

(anhydrous, 2.0 eq). -

Solvent: Acetone or DMF.

-

Conditions: Reflux for 4–6 hours.

-

Workup: Remove solvent, extract with EtOAc, wash with brine. Recrystallize from Ethanol.

-

Yield: Typically 85–92%.

Step 2: Conversion to Bioactive Chalcone

-

Reagents: 2'-(4-Fluorobenzyloxy)acetophenone (1.0 eq), Benzaldehyde derivative (1.0 eq), 40% NaOH (aq).

-

Solvent: Ethanol.

-

Conditions: Stir at Room Temperature (24h).

-

Observation: Formation of a yellow precipitate indicates chalcone formation.

Visualization: Synthetic Workflow

Figure 2: Synthetic utility of the scaffold. The intermediate is pivotal for accessing diverse bioactive chemical space.

References

-

Ahmadpourmir, H., et al. (2024). "Natural-derived acetophenones: chemistry and pharmacological activities." Natural Products and Bioprospecting. Link

-

Park, J.Y., et al. (2013). "Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation."[2] ACS Chemical Neuroscience. Link

-

Emami, S., et al. (2018). "Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies." Food Chemistry. Link

-

Kovács, R., et al. (2025). "Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents." MDPI Pharmaceuticals. Link

-

BenchChem Protocols. (2025). "Synthesis and Application of 2-Bromo-4'-hydroxyacetophenone Derivatives." BenchChem Technical Notes. Link

Sources

Unlocking the MAO-B Pharmacophore: A Technical Guide to 2'-(4-Fluorobenzyloxy)acetophenone

Executive Summary

2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2) represents a privileged chemical scaffold in the development of neurotherapeutics, specifically targeting Monoamine Oxidase B (MAO-B) .[1] As the global burden of neurodegenerative disorders like Parkinson’s Disease (PD) rises, the demand for highly selective, reversible MAO-B inhibitors has intensified. This compound serves as both a potent lead candidate and a critical synthetic intermediate for chalcone-based inhibitors.

This technical guide dissects the therapeutic potential of the 2'-(4-Fluorobenzyloxy)acetophenone scaffold, analyzing its pharmacophore, mechanism of action, and experimental validation protocols. It is designed for medicinal chemists and pharmacologists seeking to optimize CNS-active small molecules.

Part 1: Chemical Profile & Structural Biology

The Pharmacophore

The molecule is composed of two distinct domains connected by an ether linkage, optimized for binding within the MAO-B active site.

| Structural Domain | Function & Pharmacological Logic |

| Acetophenone Core | Acts as the "anchor," often occupying the entrance cavity of the enzyme. It provides a handle for further derivatization (e.g., Claisen-Schmidt condensation) to extend into the substrate cavity. |

| Benzyloxy Linker | The ether oxygen acts as a hydrogen bond acceptor, while the methylene group provides necessary flexibility for the phenyl ring to orient correctly. |

| 4-Fluoro Substituent | Metabolic Stability: Blocks para-hydroxylation by Cytochrome P450, extending half-life.Lipophilicity: Increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.Electronic Effect: The electron-withdrawing nature strengthens |

Structural Biology of the Target (MAO-B)

MAO-B is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.

-

Active Site Architecture: MAO-B possesses a bipartite cavity consisting of an entrance cavity and a substrate cavity , separated by the "gating" residues Ile199 and Tyr326 .

-

Binding Mode: The benzyloxy group of 2'-(4-Fluorobenzyloxy)acetophenone typically traverses the gating residues to occupy the substrate cavity, engaging in hydrophobic interactions with Leu171 and Phe343 . The acetophenone moiety stabilizes the complex near the entrance.

Part 2: Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)[2]

Mechanism of Action (MoA)

In Parkinson's Disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to dopamine depletion. MAO-B naturally catabolizes dopamine into DOPAC (3,4-dihydroxyphenylacetic acid) and hydrogen peroxide (

Therapeutic Logic:

-

Inhibition: 2'-(4-Fluorobenzyloxy)acetophenone acts as a competitive, reversible inhibitor of MAO-B.[2][3]

-

Dopamine Sparing: By blocking the active site, it prevents dopamine degradation, elevating synaptic dopamine levels and alleviating motor symptoms.[2]

-

Neuroprotection: The inhibition reduces the production of reactive oxygen species (ROS) like

, mitigating oxidative stress on surviving neurons.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the compound within the dopaminergic pathway.

Figure 1: Mechanism of Action.[1][2][3] The compound inhibits MAO-B, preventing Dopamine degradation and reducing oxidative stress.

Part 3: Experimental Protocols & Validation

To validate the activity of 2'-(4-Fluorobenzyloxy)acetophenone, the following workflows are recommended. These protocols ensure reproducibility and high data integrity.

Synthesis Protocol (Williamson Ether Synthesis)

This reaction couples 2'-hydroxyacetophenone with 4-fluorobenzyl bromide.

-

Reagents: 2'-Hydroxyacetophenone (1.0 eq), 4-Fluorobenzyl bromide (1.1 eq),

(Anhydrous, 2.0 eq), Acetone or DMF (Solvent). -

Procedure:

-

Dissolve 2'-hydroxyacetophenone in acetone.

-

Add anhydrous

and stir at room temperature for 30 minutes (deprotonation). -

Add 4-fluorobenzyl bromide dropwise.

-

Reflux at 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

-

-

Yield Expectation: >80%.

-

Validation:

-NMR (Look for singlet at

MAO-B Inhibition Assay (Amplex Red Method)

This fluorometric assay is the gold standard for determining

-

Principle: MAO-B converts benzylamine to benzaldehyde and

. In the presence of Horseradish Peroxidase (HRP), -

Workflow:

-

Preparation: Incubate Recombinant Human MAO-B (1 U/mL) with the test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Initiation: Add substrate mix (200 µM Benzylamine + 1 U/mL HRP + 50 µM Amplex Red).

-

Measurement: Read fluorescence (Ex/Em: 530/590 nm) continuously for 30 minutes.

-

Analysis: Calculate slope (velocity) and fit to sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Part 4: Future Directions & Optimization

While 2'-(4-Fluorobenzyloxy)acetophenone is active, it is often a lead scaffold . Optimization strategies include:

-

Chalcone Formation: Condensing the acetyl group with substituted benzaldehydes creates chalcones, which span the entire MAO-B active site, often improving potency from micromolar (

) to nanomolar ( -

Rigidification: Cyclizing the linker to form chromone or coumarin derivatives can restrict conformational entropy, potentially increasing binding affinity.

References

-

Mathew, B., et al. (2011). "Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B." MedChemComm. Link

-

Baweja, P., et al. (2025). "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." PubMed Central. Link

- Carradori, S., et al. (2014). "Selected chromone derivatives as selective MAO-B inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Binda, C., et al. (2004).[1] "Structure-function relationships in the monoamine oxidase gene family." Journal of Biological Chemistry.

Sources

- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Technical Guide: In Vitro Characterization of 2'-(4-Fluorobenzyloxy)acetophenone

Part 1: Executive Summary & Compound Profile

2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2) is a specialized aromatic ketone characterized by an acetophenone core substituted at the ortho (2') position with a 4-fluorobenzyloxy ether moiety.[1]

This molecule represents a privileged scaffold in medicinal chemistry, serving a dual role:

-

Bioactive Pharmacophore: The 4-fluorobenzyloxy motif is a validated pharmacophore for Monoamine Oxidase B (MAO-B) inhibition (analogous to Safinamide) and sodium channel modulation.

-

Synthetic Divergent Node: It is the critical precursor for the synthesis of 2'-alkoxychalcones , flavones , and coumarins via Claisen-Schmidt condensation. These derivatives are extensively studied for anticancer (tubulin inhibition) and anti-inflammatory (COX-2 inhibition) properties.

This guide outlines the technical protocols for the in vitro characterization of this compound, focusing on its intrinsic stability, metabolic liability, and pharmacological screening.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone |

| CAS Number | 400878-24-2 |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| Key Moiety | Ortho-alkoxy acetophenone; Fluorinated benzyl ether |

| Solubility | DMSO (>20 mM), Ethanol; Insoluble in water |

| Storage | 2–8°C, inert atmosphere (Ar/N₂ recommended) |

Part 2: Experimental Protocols (In Vitro Studies)

Metabolic Stability Profiling (Microsomal Stability)

Rationale: The O-dealkylation of the benzyl ether is a primary metabolic soft spot. In drug development, determining the intrinsic clearance (

Protocol:

-

Preparation: Prepare a 10 mM stock solution of 2'-(4-Fluorobenzyloxy)acetophenone in DMSO.

-

Incubation System:

-

Test Compound: 1 µM final concentration (0.1% DMSO).

-

Microsomes: Human/Rat Liver Microsomes (0.5 mg protein/mL).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

-

-

Procedure:

-

Pre-incubate microsomes and test compound at 37°C for 5 minutes.

-

Initiate reaction by adding NADPH.

-

Sample at

minutes. -

Quench samples with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

-

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life (

Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale: The 4-fluorobenzyloxy group mimics the binding motif of Safinamide, a potent MAO-B inhibitor. This assay validates the compound's potential as a neuroprotective agent.

Protocol (Fluorometric):

-

Reagents: Recombinant Human MAO-B enzyme; Amplex Red reagent; Horseradish Peroxidase (HRP); Tyramine (substrate).

-

Workflow:

-

Dilution: Serial dilute test compound in reaction buffer (0.05 M Sodium Phosphate, pH 7.4) to range 1 nM – 100 µM.

-

Enzyme Addition: Add 0.1 U/mL MAO-B to wells; incubate 15 min at 37°C to allow inhibitor binding.

-

Substrate Trigger: Add mix of 200 µM Amplex Red, 1 U/mL HRP, and 1 mM Tyramine.

-

Mechanism: MAO-B oxidizes Tyramine

H₂O₂. HRP uses H₂O₂ to convert Amplex Red

-

-

Detection: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

-

Control: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive controls.

Cytotoxicity Screening (HepG2 & SH-SY5Y)

Rationale: Before efficacy testing, the compound must be screened for general toxicity. HepG2 assesses hepatotoxicity (metabolic competence), while SH-SY5Y (neuroblastoma) assesses neurotoxicity/neuroprotection.

Protocol (MTT Assay):

-

Seeding: Plate cells at

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Treat with compound (0.1 – 100 µM) for 48h. Include Vehicle (DMSO) and Positive Control (Doxorubicin).

-

Development:

-

Add MTT reagent (0.5 mg/mL) for 4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

-

Readout: Absorbance at 570 nm.

-

Metric: Calculate

(concentration inhibiting 50% viability). A "safe" hit typically requires

Part 3: Mechanistic & Synthetic Visualization

Workflow 1: Synthetic Utility & Bioactivity Pathway

This diagram illustrates how 2'-(4-Fluorobenzyloxy)acetophenone acts as a central node for generating high-value chalcones and heterocycles.

Caption: Divergent synthesis pathway converting the acetophenone scaffold into bioactive chalcones and flavones.

Workflow 2: In Vitro Screening Logic

A decision tree for characterizing the compound's viability as a drug candidate.

Caption: Hierarchical screening cascade ensuring chemical integrity and safety before target validation.

Part 4: Data Interpretation & Expected Values

When characterizing 2'-(4-Fluorobenzyloxy)acetophenone, the following baseline data is expected based on structural analogs (Safinamide intermediates and 2'-alkoxyacetophenones).

| Assay Type | Parameter | Expected Outcome / Threshold | Interpretation |

| Solubility | Kinetic Solubility (PBS, pH 7.4) | < 10 µM | Low aqueous solubility; requires formulation or structural modification (e.g., salt formation after amination). |

| Metabolic Stability | High (> 50 µL/min/mg) | The O-benzyl ether is susceptible to CYP450 dealkylation. | |

| Enzyme Inhibition | MAO-B | 1 – 50 µM | Moderate inhibition expected. Potency usually increases significantly upon conversion to the benzylamine (Safinamide) or chalcone. |

| Cytotoxicity | HepG2 | > 100 µM | Generally non-toxic at physiological concentrations, making it a safe intermediate. |

| Lipophilicity | LogP (Calculated) | ~3.5 – 4.0 | High membrane permeability but poor solubility. |

Troubleshooting Common Issues

-

Precipitation: The compound is highly lipophilic. Ensure DMSO concentration in the final assay buffer does not exceed 1% (v/v). If precipitation occurs, use BSA (0.1%) in the buffer to act as a carrier.

-

Fluorescence Interference: In the MAO-B assay, the acetophenone core may have intrinsic fluorescence. Always run a "Compound Only" blank (no enzyme/substrate) to subtract background signal.

References

-

Chemical Identity & Availability

-

2'-(4-Fluorobenzyloxy)acetophenone (CAS 400878-24-2).[1] CymitQuimica / PubChem.

-

(Search CAS: 400878-24-2)

-

-

Pharmacophore Context (MAO-B Inhibition)

- Binda, C., et al. (2007). Structure of human monoamine oxidase B in complex with the neuroprotective drug safinamide. Journal of Medicinal Chemistry. (Demonstrates the binding mode of the fluorobenzyloxy motif).

-

Synthetic Application (Chalcones)

- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry.

-

General Methodology (Microsomal Stability)

- Obach, R. S. (1999).

Sources

2'-(4-Fluorobenzyloxy)acetophenone: A Strategic Scaffold for Kinase Inhibitor Synthesis

Topic: 2'-(4-Fluorobenzyloxy)acetophenone as a Strategic Scaffold in Kinase Inhibitor Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2) represents a critical privileged scaffold intermediate in the design of small-molecule kinase inhibitors. While acetophenones themselves possess limited kinase inhibitory potency, this specific fluorinated derivative serves as a high-value synthons for constructing chalcones , flavones , and aurones —heterocycles with validated efficacy against targets such as EGFR , VEGFR-2 , and p38 MAPK .

This guide details the chemical biology, synthetic utility, and experimental protocols for leveraging 2'-(4-Fluorobenzyloxy)acetophenone to generate libraries of ATP-competitive kinase inhibitors.

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore Logic

The structural value of 2'-(4-Fluorobenzyloxy)acetophenone lies in its ability to position a hydrophobic fluorophenyl motif into the hydrophobic back pocket (Region II) of a kinase ATP-binding site.

-

2'-Substitution (Ortho): The ortho-benzyloxy group is crucial. It acts as a "masked" phenol. Upon metabolic deprotection or specific synthetic cyclization, it facilitates the formation of the bicyclic core (e.g., chromone) required to mimic the adenine ring of ATP.

-

4-Fluoro Moiety: The fluorine atom at the para-position of the benzyl ring enhances metabolic stability by blocking P450-mediated oxidation and increases lipophilicity, improving membrane permeability and affinity for hydrophobic kinase pockets.

Pathway Interference: The EGFR/MAPK Axis

Derivatives synthesized from this scaffold (specifically chalcones and flavones) predominantly target the EGFR (Epidermal Growth Factor Receptor) signaling cascade. By competing with ATP, these inhibitors prevent the autophosphorylation of tyrosine residues, thereby blocking downstream RAS-RAF-MEK-ERK signaling.

Figure 1: EGFR Signaling Pathway & Inhibitor Intervention

Caption: Schematic of the EGFR signaling cascade showing the point of intervention for acetophenone-derived inhibitors (ATP competition).

Part 2: Synthetic Protocols & Methodologies

Synthesis of the Scaffold: 2'-(4-Fluorobenzyloxy)acetophenone

Before generating the active inhibitor, one must synthesize the core scaffold via a Williamson ether synthesis. This protocol ensures high yield and purity, essential for subsequent steps.

Reaction Scheme: 2'-Hydroxyacetophenone + 4-Fluorobenzyl bromide + K2CO3 → 2'-(4-Fluorobenzyloxy)acetophenone

Protocol:

-

Reagents:

-

2'-Hydroxyacetophenone (1.0 eq)

-

4-Fluorobenzyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Solvent: Acetone or DMF (Dry)

-

-

Procedure:

-

Dissolve 2'-hydroxyacetophenone in acetone (0.5 M concentration).

-

Add anhydrous K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Dropwise add 4-fluorobenzyl bromide.

-

Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

-

-

Validation:

-

1H NMR (CDCl3): Look for the singlet of the acetyl methyl group (~2.6 ppm) and the benzylic methylene singlet (~5.1 ppm). The disappearance of the phenolic -OH signal (>12 ppm) confirms O-alkylation.

-

Application: Synthesis of Kinase-Active Chalcones

The most direct application of this scaffold is the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones) via Claisen-Schmidt condensation. These chalcones are potent inhibitors of tubulin polymerization and tyrosine kinases.

Protocol:

-

Reagents:

-

2'-(4-Fluorobenzyloxy)acetophenone (1.0 eq)[1]

-

Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin/kinase dual inhibition) (1.0 eq)

-

NaOH (40% aq. solution) or KOH (methanolic)

-

Ethanol

-

-

Procedure:

-

Dissolve the acetophenone scaffold and the aldehyde in ethanol.

-

Add the base catalyst dropwise at 0°C.

-

Stir at room temperature for 12–24 hours. A precipitate (the chalcone) typically forms.

-

Workup: Pour into ice water, acidify with dilute HCl to pH ~4, and filter the solid.

-

Purification: Recrystallize from ethanol.

-

Table 1: Optimization of Claisen-Schmidt Condensation

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Notes |

| 40% NaOH | Ethanol | RT | 12 | 85–92 | Standard protocol; high yield. |

| KOH | Methanol | RT | 8 | 80–88 | Faster, but risk of side reactions. |

| Ba(OH)₂ | Ethanol | Reflux | 4 | 65–75 | Use for acid-sensitive aldehydes. |

| SOCl₂/EtOH | Ethanol | RT | 24 | 50–60 | Acidic conditions; lower yield. |

Part 3: Experimental Validation & Data Analysis

In Vitro Kinase Assay (EGFR)

To validate the activity of the synthesized derivatives (Chalcones/Flavones), use a FRET-based or radiometric kinase assay.

Workflow:

-

Enzyme: Recombinant human EGFR kinase domain.

-

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

ATP Concentration: Km apparent (typically 10–50 µM).

-

Compound Dosing: 8-point dose-response curve (e.g., 1 nM to 10 µM).

-

Detection: Measure phosphorylation via ADP-Glo™ or ³³P-ATP incorporation.

Data Interpretation:

-

IC₅₀ Calculation: Fit data to a sigmoidal dose-response equation:

-

Success Criteria: Potent hits should exhibit an IC₅₀ < 1 µM.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow of modifying the 2'-(4-Fluorobenzyloxy)acetophenone scaffold to optimize kinase selectivity.

Figure 2: SAR Optimization Logic

Caption: Synthetic divergence from the acetophenone scaffold to distinct kinase inhibitor classes.

References

-

Review on Chalcones as Kinase Inhibitors: Mahapatra, D. K., et al. (2015). "Chalcones as Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry. Link

-

Synthesis of Fluorinated Acetophenones: Sigma-Aldrich. "Product Specification: 4'-(4-Fluorobenzyloxy)acetophenone."[2] Merck KGaA. Link

-

EGFR Kinase Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

-

Chemical Building Block Data: PubChem. "Compound Summary: 1-(2-((4-Fluorobenzyl)oxy)phenyl)ethanone." National Library of Medicine. Link

-

p38 MAPK Inhibitor Design: Laufer, S. A., et al. (2002). "Imidazoles as p38 MAPK Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Spectroscopic Characterization of 2'-(4-Fluorobenzyloxy)acetophenone

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2), a critical intermediate in the synthesis of functionalized benzofurans and indole-based medicinal scaffolds. We detail the structural elucidation using Nuclear Magnetic Resonance (

Introduction & Structural Context

In medicinal chemistry, the O-alkylation of 2'-hydroxyacetophenone is a pivotal step for introducing lipophilic benzyl moieties that enhance receptor binding affinity. The 2'-(4-fluorobenzyloxy) derivative is particularly significant due to the bioisosteric properties of fluorine, which improves metabolic stability while serving as a distinct NMR handle.

Compound Identity:

-

IUPAC Name: 1-(2-((4-fluorobenzyl)oxy)phenyl)ethanone

-

Molecular Formula: C

H -

Molecular Weight: 244.26 g/mol [1]

-

Key Functional Groups: Aryl ketone, Aryl-alkyl ether, Fluorobenzene.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying unreacted starting materials.

Standard Protocol:

The compound is synthesized via Williamson ether synthesis: alkylation of 2'-hydroxyacetophenone with 4-fluorobenzyl bromide in the presence of anhydrous potassium carbonate (

Figure 1: Synthesis Workflow

Caption: Williamson ether synthesis pathway showing reagents and potential C-alkylation side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of the fluorine atom introduces spin-spin coupling (

H NMR (400 MHz, CDCl

)

The spectrum is characterized by the loss of the downfield phenolic -OH signal (~12 ppm) seen in the starting material and the appearance of the benzylic methylene singlet.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| Ar-H (6') | 7.74 | dd | 1H | Deshielded by carbonyl anisotropy (ortho effect). | |

| Ar-H (Benzyl) | 7.38 - 7.45 | m | 2H | - | Protons meta to Fluorine. |

| Ar-H (4') | 7.35 | td | 1H | Para to ether; overlaps with benzyl signals. | |

| Ar-H (Benzyl) | 7.08 | t (pseudo) | 2H | Protons ortho to Fluorine. Upfield due to F shielding. | |

| Ar-H (5') | 7.01 | t | 1H | Meta to ether and ketone. | |

| Ar-H (3') | 6.98 | d | 1H | Ortho to ether oxygen (electron-donating effect). | |

| O-CH | 5.15 | s | 2H | - | Diagnostic singlet for benzyl ether formation. |

| CO-CH | 2.62 | s | 3H | - | Methyl ketone.[2] Shifted upfield vs. H-bonded phenol. |

Critical Analysis:

-

The Fluorine Splitting: The protons on the fluorobenzyl ring (positions 2 and 6 relative to the CH2) appear as a multiplet, while those ortho to the fluorine (positions 3 and 5) appear as a "pseudo-triplet" due to the similar magnitude of

(ortho) and -

Absence of OH: A clean spectrum must show zero integration >10 ppm.

C NMR (100 MHz, CDCl

)

Carbon-13 NMR confirms the carbon skeleton and the presence of the fluorine atom via characteristic doublet splittings.

| Carbon Type | Shift ( | Splitting ( | Assignment |

| C=O | 199.8 | s | Ketone Carbonyl |

| C-F (ipso) | 162.5 | d, | C-4'' (Fluorobenzyl ring) |

| Ar-C (O) | 158.2 | s | C-2' (Ether linkage) |

| Ar-C | 133.5 | s | C-6' |

| Ar-C (ipso) | 132.1 | d, | C-1'' (Benzyl connection) |

| Ar-C | 130.5 | s | C-4' |

| Ar-C | 129.4 | d, | C-2'', C-6'' (Meta to F) |

| Ar-C | 128.8 | s | C-1' (Ketone connection) |

| Ar-C | 121.0 | s | C-5' |

| Ar-C | 115.6 | d, | C-3'', C-5'' (Ortho to F) |

| Ar-C | 112.5 | s | C-3' |

| O-CH | 70.2 | s | Benzylic Carbon |

| CH | 32.4 | s | Acetyl Methyl |

F NMR (376 MHz, CDCl

)

-

Shift:

-114.5 ppm (approx). -

Pattern: Multiplet (typically a triplet of triplets) due to coupling with ortho and meta protons. This is a definitive purity assay; a single sharp peak indicates no other fluorinated impurities.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (loss of OH, retention of C=O).

| Wavenumber (cm | Vibration Mode | Intensity | Notes |

| 3050-3000 | C-H stretch (Ar) | Weak | Aromatic protons. |

| 2920, 2850 | C-H stretch (Alk) | Weak | Methyl and Methylene groups. |

| 1675 | C=O stretch | Strong | Conjugated ketone. (Shifted from ~1640 in 2'-OH precursor due to loss of H-bond). |

| 1600, 1585 | C=C stretch | Medium | Aromatic ring skeletal vibrations. |

| 1240 | C-O-C stretch | Strong | Asymmetric ether stretch (Ar-O-CH2). |

| 1220 | C-F stretch | Strong | Often overlaps with ether bands; diagnostic. |

| 755 | C-H bend | Strong | Ortho-disubstituted benzene (Acetophenone ring). |

Mass Spectrometry (MS)

Electron Impact (EI) MS provides the molecular fingerprint. The fragmentation is driven by the stability of the 4-fluorobenzyl cation.

Key Fragments:

-

Molecular Ion (

): m/z 244 (detectable, usually 10-20% intensity). -

Base Peak: m/z 109 (4-Fluorobenzyl cation).[3]

-

Acylium Ion: m/z 43 (CH

CO -

Loss of Methyl: m/z 229 (M - 15).

Figure 2: MS Fragmentation Pathway

Caption: Primary fragmentation pathways in EI-MS. The formation of the stable 4-fluorobenzyl cation (m/z 109) dominates the spectrum.

Experimental Validation Protocol

To ensure data integrity during internal validation, follow this standard operating procedure (SOP):

-

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL CDCl

. Ensure the solution is clear; turbidity indicates inorganic salts ( -

Acquisition:

-

Set relaxation delay (

) to >3 seconds to allow full relaxation of aromatic protons for accurate integration. -

For

C, acquire at least 512 scans to resolve the low-intensity C-F splitting patterns.

-

-

QC Check:

-

Verify the integral ratio of Acetyl-CH

(3H) to O-CH -

Confirm the absence of a singlet at ~2.3 ppm (acetone residue) or ~2.1 ppm (unreacted 4-fluorobenzyl bromide).

-

References

- Synthesis of 2'-substituted acetophenones: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis protocols).

-

Fluorine NMR Coupling Constants

-

Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. Link

-

-

Spectroscopic Data of Acetophenone Derivatives

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 4623 (2'-Methoxyacetophenone) & No. 3456 (4-Fluorobenzyl derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Link

-

- McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993.

Sources

Comprehensive Technical Guide: Solubility Profiling of 2'-(4-Fluorobenzyloxy)acetophenone

Executive Summary & Chemical Context

2'-(4-Fluorobenzyloxy)acetophenone (CAS: 400878-24-2) is a critical intermediate in the synthesis of various pharmaceutical agents, characterized by an acetophenone core ether-linked to a fluorinated benzyl ring.

For researchers and process chemists, this molecule presents a specific thermodynamic challenge: a low melting point (56–58 °C) . This physical property drastically alters standard solubility protocols, introducing risks of "oiling out" (liquid-liquid phase separation) rather than true dissolution during high-temperature recrystallization attempts.

This guide defines the rigorous experimental framework for determining the solid-liquid equilibrium (SLE) of this compound, providing the necessary protocols to generate high-integrity solubility data where public literature is currently sparse.

Physicochemical Profile

| Property | Value | Implication for Solubility |

| CAS Number | 400878-24-2 | Unique Identifier |

| Molecular Formula | C₁₅H₁₃FO₂ | Moderate Molecular Weight (244.26 g/mol ) |

| Melting Point | 56–58 °C | CRITICAL: Upper temperature limit for solubility studies should be capped at 45–50 °C to maintain solid phase integrity. |

| Predicted LogP | ~3.5 – 4.0 | Highly lipophilic; negligible water solubility; high affinity for non-polar and polar aprotic solvents. |

| Chromophore | Acetophenone moiety | UV-active (λ_max ~254 nm), suitable for HPLC-UV quantification. |

Theoretical Framework: Thermodynamic Modeling

To transition from raw data to predictive process design, solubility data must be correlated using thermodynamic models. For 2'-(4-Fluorobenzyloxy)acetophenone, the Modified Apelblat Equation is the industry standard for non-ideal solutions.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the heat capacity difference.

-

and

Expert Insight: For low-melting compounds like 2'-(4-Fluorobenzyloxy)acetophenone, the

Experimental Methodology: Determination of Solubility

Standard: Static Equilibrium Method (Shake-Flask Technique). Validation: HPLC-UV Analysis.

Reagents and Apparatus

-

Solute: 2'-(4-Fluorobenzyloxy)acetophenone (Purity > 99.0% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water).

-

Apparatus: Thermostatic orbital shaker (control ± 0.05 K), 0.45 µm PTFE syringe filters (hydrophobic), HPLC system with DAD/UV detector.

Step-by-Step Protocol

Step 1: Saturation (The Equilibrium Phase)

-

Add excess solid 2'-(4-Fluorobenzyloxy)acetophenone to 10 mL of the target solvent in a jacketed glass vessel.

-

Set the thermostatic shaker to the lowest target temperature (e.g., 278.15 K or 5 °C).

-

Agitate at 150 rpm for 24 hours .

-

Why? 24 hours ensures equilibrium is reached. Continuous agitation breaks boundary layers.

-

-

Allow the solution to settle for 2 hours (static phase) to let undissolved solids sediment.

Step 2: Sampling & Filtration

-

Pre-heat/pre-cool the syringe and filter to the exact temperature of the solution.

-

Causality: If the syringe is colder than the solution, the solute will crystallize inside the needle, lowering the measured concentration (negative bias).

-

-

Withdraw 1 mL of supernatant and filter through the 0.45 µm PTFE filter into a pre-weighed volumetric flask.

Step 3: Gravimetric & HPLC Analysis

-

Weigh the flask immediately to determine the mass of the saturated solution.

-

Dilute with mobile phase (Acetonitrile/Water) to bring the concentration within the linear calibration range.

-

Inject into HPLC.

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: ACN:Water (70:30 v/v) is recommended due to high lipophilicity.

-

Wavelength: 254 nm.

-

Visualization of Workflow

The following diagram outlines the critical decision paths and process steps for accurate solubility determination.

Figure 1: Systematic workflow for solubility determination, highlighting the critical check for "oiling out" due to the low melting point of the solute.

Expected Results & Data Interpretation

Based on the structural properties of 2'-(4-Fluorobenzyloxy)acetophenone (fluorinated aromatic ether), the following solubility trends are scientifically projected. Researchers should validate their experimental data against these expected tiers.

Solvent Hierarchy (Predicted)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | Acetone, DMF, Ethyl Acetate | High | Dipole-dipole interactions with the ketone and ether groups; lack of H-bond donor network disruption. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Solute can accept H-bonds (ether/ketone oxygens) but cannot donate. Solubility decreases as alkyl chain length increases. |

| Non-Polar | Toluene, Hexane | Low to Moderate | Driven by Van der Waals forces; limited by the polarity of the acetophenone core. |

| Aqueous | Water | Negligible (< 0.01 mg/mL) | Hydrophobic effect dominates due to the benzyl and phenyl rings. |

The "Oiling Out" Phenomenon

Warning: At temperatures approaching 50 °C, this compound is prone to forming a second liquid phase (oil) rather than dissolving.

-

Detection: The supernatant becomes cloudy/milky, or oil droplets appear on the glass walls.

-

Mitigation: If oiling out occurs, the system is no longer in Solid-Liquid Equilibrium (SLE). Data collected in this state is invalid for crystallization design. Limit measurement temperatures to < 45 °C.

Thermodynamic Analysis: Van't Hoff Plot

To optimize crystallization, calculate the enthalpy (

-

Plot:

(y-axis) vs. -

Slope:

. A negative slope indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds. -

Intercept:

.

Application:

-

If

is high, solubility is very sensitive to temperature -> Cooling Crystallization is the preferred purification method. -

If